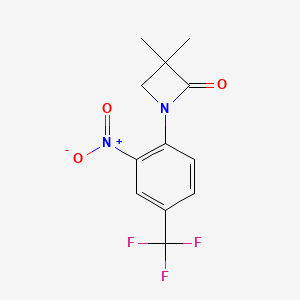

3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one

概述

描述

3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one is a synthetic organic compound characterized by its unique azetidinone ring structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the nitration of a suitable aromatic compound followed by the introduction of the trifluoromethyl group. The final step involves the formation of the azetidinone ring through cyclization reactions, often facilitated by catalysts and specific reaction conditions such as temperature and pH control.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity while minimizing by-products and waste.

化学反应分析

Types of Reactions

3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

科学研究应用

3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors, potentially disrupting biological pathways and exerting therapeutic effects.

相似化合物的比较

Similar Compounds

3,3-Dimethyl-1-(2-nitrophenyl)azetidin-2-one: Lacks the trifluoromethyl group, which may result in different chemical properties and reactivity.

3,3-Dimethyl-1-(4-(trifluoromethyl)phenyl)azetidin-2-one: Similar structure but with different positioning of the nitro group, affecting its chemical behavior.

Uniqueness

The presence of both nitro and trifluoromethyl groups in 3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one makes it unique, providing a combination of electron-withdrawing effects that can significantly alter its chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one is a compound with significant potential in medicinal chemistry, particularly in the context of cancer treatment. Its structure includes a trifluoromethyl group and a nitro substituent, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H11F3N2O3

- Molecular Weight : 288.23 g/mol

- CAS Number : 127852-28-2

- Physical State : Solid

- Melting Point : 55 °C

Antiproliferative Effects

Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines.

- In Vitro Studies :

- In studies involving MCF-7 breast cancer cells, compounds similar to this compound demonstrated IC50 values ranging from 10 to 33 nM, indicating strong antiproliferative properties .

- The compound has been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells .

The primary mechanism through which this compound exerts its biological effects involves the destabilization of microtubules:

- Tubulin Interaction : The compound interacts with the colchicine-binding site on tubulin, preventing polymerization and disrupting normal microtubule dynamics. This disruption induces cell cycle arrest and apoptosis in cancer cells .

Case Study 1: MCF-7 Cell Line

In a study examining the effects of various azetidinones on MCF-7 cells:

- Results : The compound showed significant inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics like CA-4 (IC50 = 3.9 nM).

- Methodology : Flow cytometry was used to assess cell cycle distribution, revealing that treatment with the compound led to a G2/M phase arrest.

Case Study 2: MDA-MB-231 Cell Line

Similar experiments were conducted on MDA-MB-231 cells (a triple-negative breast cancer line):

- Findings : The compound exhibited comparable antiproliferative activity, reinforcing its potential as a broad-spectrum anticancer agent .

Data Tables

| Compound Name | IC50 (MCF-7) | IC50 (MDA-MB-231) | Mechanism of Action |

|---|---|---|---|

| CA-4 | 3.9 nM | Not specified | Tubulin polymerization inhibition |

| 3,3-Dimethyl... | 10–33 nM | 23–33 nM | Microtubule destabilization |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of azetidin-2-one derivatives typically involves cyclization reactions, such as the Staudinger ketene-imine cycloaddition or nucleophilic substitution on preformed azetidinone rings. For nitro- and trifluoromethyl-substituted analogs, intermediate functionalization (e.g., nitration or trifluoromethylation) of the aryl ring prior to azetidinone formation is critical. Optimization can be achieved by varying solvents (e.g., DMF or THF), temperature (40–80°C), and catalysts (e.g., Lewis acids like ZnCl₂). Design of Experiments (DoE) methodologies, as demonstrated in flow-chemistry systems, enable systematic parameter screening (e.g., residence time, stoichiometry) to maximize yield .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR with DEPT experiments confirm the presence of methyl groups (δ 1.2–1.5 ppm for CH₃) and the azetidinone carbonyl (δ 170–175 ppm). Aromatic protons from the nitro and trifluoromethyl-substituted phenyl ring appear as distinct splitting patterns (δ 7.5–8.5 ppm) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities and validates bond lengths/angles, particularly for the strained azetidinone ring (C–N–C ~90°) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments, such as loss of NO₂ or CF₃ groups .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental data in the compound’s reaction mechanisms?

- Methodological Answer : Computational tools (e.g., DFT calculations) model reaction pathways, such as the activation energy for azetidinone ring formation. Discrepancies in regioselectivity (e.g., unexpected by-products from nitro-group participation) can be resolved by comparing computed transition states with experimental HPLC or GC-MS data. Cross-referencing with structural databases (e.g., Cambridge Structural Database) identifies analogous reactions involving trifluoromethyl or nitroaryl motifs .

Q. What strategies are effective in analyzing the stereochemical outcomes of reactions involving the azetidin-2-one ring?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) separates enantiomers, while X-ray crystallography definitively assigns absolute configuration. For dynamic systems, variable-temperature NMR (VT-NMR) detects atropisomerism caused by restricted rotation around the aryl-azetidinone bond .

Q. How can researchers design experiments to optimize synthesis yield while minimizing by-products?

- Methodological Answer :

- DoE and Statistical Modeling : Fractional factorial designs screen variables (e.g., equivalents of nitroaryl precursor, reaction time). Response surface methodology (RSM) identifies optimal conditions, reducing by-products like hydrolyzed azetidinone .

- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation in real time, enabling rapid adjustment of parameters (e.g., quenching before side reactions occur) .

Q. Data Contradiction and Mechanistic Analysis

Q. How do electronic effects of the nitro and trifluoromethyl groups influence reactivity in cross-coupling or cyclization reactions?

- Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, while CF₃ is a weaker electron-withdrawing ortho/para-director. Competitor experiments (e.g., substituting NO₂ with OMe) quantify electronic contributions. Hammett plots correlate substituent σ values with reaction rates (e.g., azetidinone ring-opening kinetics). Spectroelectrochemical methods (e.g., cyclic voltammetry) measure redox stability of intermediates .

Q. What analytical approaches resolve conflicting data on the stability of the azetidinone ring under acidic or basic conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) with LC-MS monitor degradation products (e.g., ring-opened amides). pH-rate profiling (pH 1–13) identifies degradation pathways, while solid-state NMR detects crystalline phase changes affecting stability .

Q. Safety and Handling Considerations

Q. What precautions are critical when handling nitro- and trifluoromethyl-containing intermediates during synthesis?

- Methodological Answer :

- Nitro Group Hazards : Use blast shields and remote handling for nitration steps (risk of exothermic decomposition).

- Trifluoromethyl Handling : Conduct reactions in well-ventilated fume hoods due to potential HF release during hydrolysis.

- Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., Silver Shield®) and face shields are mandatory. Safety protocols should align with SDS guidelines for analogous compounds .

属性

IUPAC Name |

3,3-dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O3/c1-11(2)6-16(10(11)18)8-4-3-7(12(13,14)15)5-9(8)17(19)20/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYVRAUVTHVMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650456 | |

| Record name | 3,3-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861881-16-5 | |

| Record name | 3,3-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。